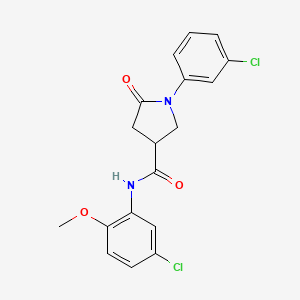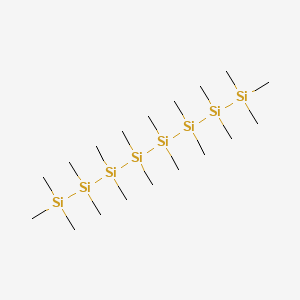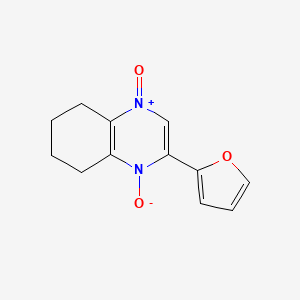
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide is a heterocyclic compound that contains both a quinoxaline and a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,4-dioxide functionality in the quinoxaline ring is particularly noteworthy, as it can impart unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-furanyl-substituted diamine with a suitable diketone or diacid. The reaction is usually carried out in the presence of an oxidizing agent to introduce the 1,4-dioxide functionality.
For example, the reaction of 2-furanyl-1,2-diamine with 1,2-diketone in the presence of hydrogen peroxide can yield the desired quinoxaline 1,4-dioxide derivative. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be optimized to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1,4-dioxide functionality to other forms, such as quinoxaline dihydroxy derivatives.
Substitution: The furan and quinoxaline rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens, while nucleophilic substitution may involve reagents like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline 1,4-dioxides with additional oxygen functionalities, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups into the furan or quinoxaline rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species under certain conditions can contribute to its cytotoxicity against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline 1,4-dioxide: A simpler analog without the furan ring.
2-Furylquinoxaline: A related compound with a furan ring but without the 1,4-dioxide functionality.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline ring.
Uniqueness
Quinoxaline, 2-(2-furanyl)-5,6,7,8-tetrahydro-, 1,4-dioxide is unique due to the presence of both the furan ring and the 1,4-dioxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance compared to similar compounds.
Eigenschaften
CAS-Nummer |
88820-03-5 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
3-(furan-2-yl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O3/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-8H,1-2,4-5H2 |
InChI-Schlüssel |
FVTKSARMWPCFLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CO3)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


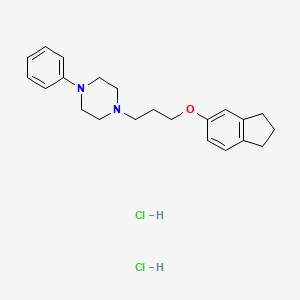
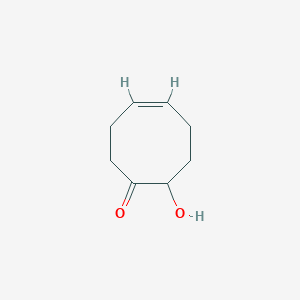
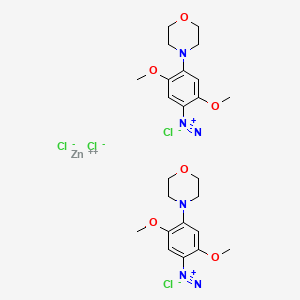
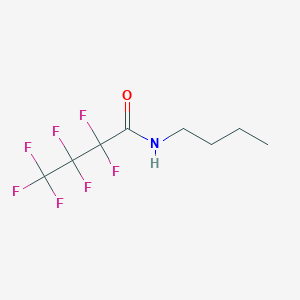
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)

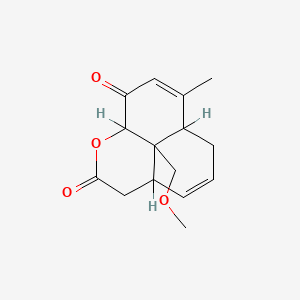
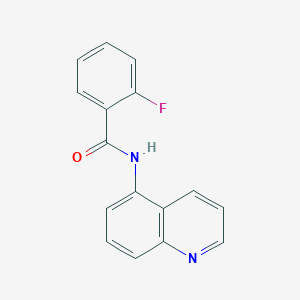
![(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B14157468.png)
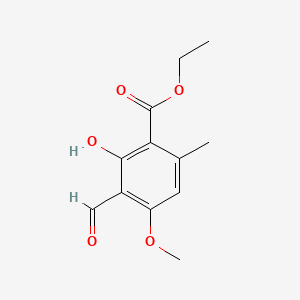
![1-[5-(3-Methoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B14157480.png)
![Tetrahydro-N-[(4-methoxyphenyl)methylene]-4-(3-methylbutyl)-2-(1-methylethyl)-2H-pyran-4-ethanamine](/img/structure/B14157482.png)
